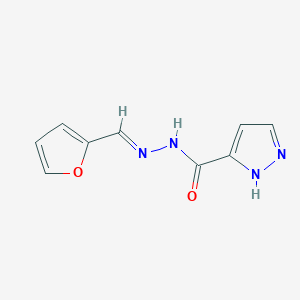

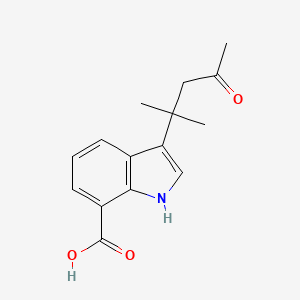

![molecular formula C19H27N3O4 B5549892 2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-3-one derivatives involves several key steps, including the formation of the spirocyclic core and subsequent functionalization. Techniques such as Michael addition reactions, cyclization, and oxidative cyclization have been employed to construct the diazaspiro[4.5]decane skeleton and introduce various substituents at strategic positions on the molecule (Martin‐Lopez & Bermejo, 1998), (Smith et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[4.5]decan-3-one derivatives has revealed interesting conformational characteristics. X-ray crystallography and NMR studies provide insights into the stereochemistry and electronic structure of these compounds, aiding in understanding their chemical behavior and biological activity (Żesławska, Jakubowska, & Nitek, 2017).

Chemical Reactions and Properties

The reactivity of 2,8-diazaspiro[4.5]decan-3-one derivatives involves interactions with various reagents, leading to the formation of novel compounds. These reactions are essential for the functionalization of the molecule and have implications for its potential applications. Copper-catalyzed oxidative ipso-cyclization represents a notable method for introducing additional functional groups into the molecule, expanding its chemical diversity (Qian, Liu, Song, Xiang, & Li, 2015).

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been explored, demonstrating their potential as antihypertensive agents. The research showed that compounds with specific substitutions exhibited significant activity as alpha-adrenergic blockers, suggesting their potential in treating hypertension without beta-adrenergic blocking effects (Caroon et al., 1981).

Studies on the preparation of cyclohexane-5-spirohydantoin derivatives highlighted the influence of substituents on the cyclohexane ring in supramolecular arrangements. These findings suggest the role of molecular structure in determining the crystal structure and potentially guiding the design of new compounds with desired physical properties (Graus et al., 2010).

Research into the oxidative cyclization of olefinic precursors has led to the synthesis of azaspiro[4.5]decane systems, demonstrating a method for constructing complex molecular structures that could be applied in the development of new chemical entities for various applications (Martin‐Lopez & Bermejo, 1998).

Potential Applications

The development of novel series of anticancer and antidiabetic spirothiazolidines analogs showcases the exploration of spiro compounds for therapeutic uses. These studies have identified compounds with significant activities against cancer and diabetes, illustrating the therapeutic potential of such structures (Flefel et al., 2019).

Investigations into the ADMET profiling and pharmacodynamic effects of selective α7 nicotinic acetylcholine receptor agonists with a spirocyclic Δ2‐isoxazoline molecular skeleton have provided insights into the optimization of compounds for central nervous system targets. This research underscores the importance of ADMET properties in the development of new drugs (Matera et al., 2018).

Structural and Mechanistic Insights

The study of spirolactams as conformationally restricted pseudopeptides, including synthesis and conformational analysis, contributes to the understanding of how structural constraints can mimic biological peptide structures and functions. Such insights are valuable for the design of peptide mimetics with specific biological activities (Fernandez et al., 2002).

Research on the synthesis of spiroacetal enol ethers and methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes through intramolecular conjugate addition has revealed highly stereoselective methods for producing spiro compounds. These methods provide valuable tools for the synthesis of complex molecules with specific stereochemical configurations (Toshima et al., 1998).

特性

IUPAC Name |

2-(3-methoxypropyl)-8-(1-methyl-6-oxopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4/c1-20-13-15(4-5-16(20)23)18(25)21-9-6-19(7-10-21)12-17(24)22(14-19)8-3-11-26-2/h4-5,13H,3,6-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAVIQPPSBRVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)